molecular formula C19H11ClF3N5O B2956537 5-{[(E)-(3-chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile CAS No. 946386-25-0

5-{[(E)-(3-chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile

Cat. No. B2956537
CAS RN: 946386-25-0
M. Wt: 417.78
InChI Key: SINYWHUTATURBR-OXKZZOIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The molecule also has an imine group (-C=N-), a nitrile group (-C≡N), and a trifluoromethyl group (-CF3), among others .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, imine, and nitrile groups would likely contribute to the compound’s planarity. The trifluoromethyl group could introduce some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The imine and nitrile groups are electrophilic and could be susceptible to nucleophilic attack. The trifluoromethyl group is electron-withdrawing, which could make the molecule more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Synthesis of Novel Organic Compounds

Research has been focused on synthesizing novel pyrimidine derivatives due to their diverse biological activities. For instance, the synthesis of new series of pyridine and fused pyridine derivatives involves reactions with various reagents to afford isoquinoline, pyrido pyrimidine derivatives, and other compounds showing the versatility of pyrimidine scaffolds in organic synthesis (S. A. Al-Issa, 2012). Similar research efforts have been made towards synthesizing iminopyrimidooxazine derivatives, indicating a broad interest in exploring the chemical space around pyrimidine structures for potential applications in medicinal chemistry and material science (B. S. Shivraj et al., 2020).

Methodological Advances in Pyrimidine Chemistry

Innovations in the methodology for synthesizing pyrimidine derivatives include the development of one-pot, multi-component synthesis techniques. These methodologies facilitate the preparation of complex molecules in a single reaction vessel, improving efficiency and potentially reducing environmental impact by minimizing the use of solvents and reagents. For example, an environmentally friendly, ultrasound-promoted synthesis of thiadiazolopyrimidine derivatives was reported, showcasing the integration of green chemistry principles in the synthesis of pyrimidine compounds (S. Tiwari et al., 2016).

Exploration of Biological Activities

Pyrimidine derivatives exhibit a range of biological activities, making them of interest in drug discovery and medicinal chemistry. Research includes the synthesis and evaluation of pyrimidine compounds for antimicrobial, anti-inflammatory, and anticancer properties. For instance, the synthesis and antimicrobial evaluation of some new pyrimidines and condensed pyrimidines have been undertaken to explore their potential as novel antimicrobial agents (Essam Abdelghani et al., 2017). Additionally, the anti-inflammatory activity of pyrazolopyrimidine derivatives has been studied, indicating the therapeutic potential of these compounds in treating inflammatory conditions (A. El-Dean et al., 2016).

Future Directions

The future directions for this compound would depend on its intended use and how well it performs in that role. If it’s intended to be a drug, for example, future research could involve optimizing its structure to enhance its efficacy and reduce any side effects .

properties

IUPAC Name

6-amino-5-[(3-chlorophenyl)methylideneamino]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3N5O/c20-13-5-1-3-11(7-13)10-26-16-15(9-24)27-18(29)28(17(16)25)14-6-2-4-12(8-14)19(21,22)23/h1-8,10H,25H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGRQLSBNKMNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NC2=C(N(C(=O)N=C2C#N)C3=CC=CC(=C3)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(E)-(3-chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.